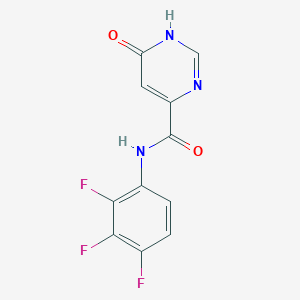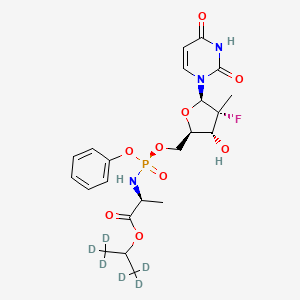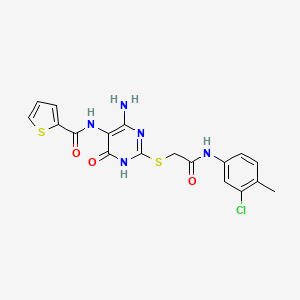![molecular formula C13H8F2N2OS2 B2900017 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-90-5](/img/structure/B2900017.png)
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (DFTMP) is an organosulfur compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound consisting of a thiophene ring fused to a pyrimidine ring. DFTMP has been found to possess a number of beneficial properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the development of novel drugs and therapeutics.
科学研究应用
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has been studied extensively in the field of medicinal chemistry due to its potential applications. It has been found to possess a number of beneficial properties, including anti-inflammatory and anti-cancer properties. In addition, it has been found to possess antifungal and antibacterial activity, making it a promising candidate for use in the development of novel drugs and therapeutics. Its ability to inhibit the growth of cancer cells has been studied in vitro and in vivo, and its potential for use in the treatment of cancer has been explored.
作用机制
The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. In addition, it has been suggested that this compound may also inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to possess a number of beneficial biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell proliferation. In addition, it has been found to possess anti-inflammatory, anti-cancer, antifungal and antibacterial activity.
实验室实验的优点和局限性
The main advantage of using 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine in laboratory experiments is that it is a relatively simple compound to synthesize and is readily available commercially. In addition, it is highly stable and has a low toxicity profile, making it safe to use in laboratory experiments. However, its mechanism of action is not fully understood and its effects may vary depending on the concentration used.
未来方向
Further research is needed to better understand the mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine and its effects on different cell types. In addition, further studies are needed to explore its potential applications in the development of novel drugs and therapeutics. Additionally, research should be conducted to explore its potential for use in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Finally, further studies should be conducted to optimize its synthesis process and to explore its potential for use in industrial applications.
合成方法
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can be synthesized from the reaction of 2,4-difluorophenol with methylthiobenzene in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature in an aqueous solution and yields this compound as the main product. The reaction can also be conducted using other phenols, such as 4-chlorophenol, and other thiophenes, such as thiophene-2-carboxylic acid, to produce different derivatives of this compound.
属性
IUPAC Name |
4-(2,4-difluorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS2/c1-19-13-16-9-4-5-20-11(9)12(17-13)18-10-3-2-7(14)6-8(10)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJNCYDOJOPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3)F)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)

![N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)


![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B2899953.png)

![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)
